4-(dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-5-30-21-13-12-19(24-25-21)17-7-6-15(2)20(14-17)23-22(27)16-8-10-18(11-9-16)31(28,29)26(3)4/h6-14H,5H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXGYMQFZYJYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzamide derivatives have been found to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle and the electron transport chain.
Mode of Action
It’s suggested that similar compounds interact with their targets through hydrogen bonds and π-π interactions. These interactions could potentially inhibit the activity of the target enzyme, affecting its normal function.
Biochemical Pathways
If the compound inhibits sdh as other benzamide derivatives do, it would affect the citric acid cycle and the electron transport chain, potentially disrupting energy production in cells.
Biological Activity
4-(Dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide is a synthetic compound with a molecular formula of C22H24N4O4S. Its structure features a dimethylsulfamoyl group and a pyridazine moiety, which are known to influence its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H24N4O4S
- Molecular Weight : 440.52 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, analogs of benzamide derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could potentially inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been observed that related compounds can inhibit tyrosinase activity, which is crucial for melanin production and has implications in hyperpigmentation disorders . The inhibition of such enzymes may also relate to its potential use in dermatological applications.
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Research has shown that certain benzamide derivatives possess the ability to scavenge free radicals, thus protecting cells from oxidative stress . This property could contribute to the compound's overall therapeutic potential.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : By targeting specific enzymes like tyrosinase, the compound may disrupt critical metabolic pathways in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells, which could be a vital mechanism for its antitumor effects.
- Antioxidant Mechanism : The ability to neutralize reactive oxygen species (ROS) may help mitigate cellular damage and promote cell survival under stress conditions.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Cytotoxicity Studies : In vitro tests on cell lines such as B16F10 revealed that certain analogs exhibited potent cytotoxicity without significant toxicity at lower concentrations .
- Tyrosinase Inhibition : Compounds structurally related to this compound demonstrated strong inhibition against mushroom tyrosinase, indicating potential applications in treating skin disorders related to pigmentation .
- Antioxidant Efficacy : Analogous studies highlighted the ability of related compounds to scavenge DPPH radicals effectively, underscoring their potential as antioxidant agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
